2-Hydroxybenzimidamide hydrochloride
Overview
Description
2-Hydroxybenzimidamide hydrochloride is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 . It is used for research purposes and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 2-Hydroxybenzimidamide hydrochloride involves a reaction with corresponding nitrile and hydroxylamine hydrochloride in ethanol . Sodium bicarbonate is added and the reaction mixture is stirred under reflux for several hours . After the reaction is complete, the reaction mixture is concentrated, and the residue is diluted with cold water . The resulting precipitate is then filtered off and washed with cold water .Molecular Structure Analysis
The molecular structure of 2-Hydroxybenzimidamide hydrochloride consists of 7 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The compound is stored in a dry environment at 2-8°C .Physical And Chemical Properties Analysis
2-Hydroxybenzimidamide hydrochloride is a white to off-white solid . It has a molecular weight of 172.61 and is stored in a dry environment at 2-8°C . The compound does not have a specified boiling point .Scientific Research Applications
- 2-Hydroxybenzimidamide hydrochloride plays a crucial role in the one-pot synthesis of N-substituted amidoximes. These compounds serve as versatile building blocks in the synthesis of various heterocycles, including benzimidazoles, 4-aminoquinazolines, 1-aminoisoquinolines, oxadiazoles, oxadiazolones (thiones), and triazoles .
- Amidoximes are privileged structures with diverse bioactivities. Notable examples include:
- 2-Hydroxybenzimidamide hydrochloride is employed in the synthesis of various compounds. While specific details are not readily available, it serves as a valuable reagent in organic chemistry .
Synthesis of N-Substituted Amidoximes
Bioactive N-Substituted Amidoximes
Applications in Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to benzamidine , which is known to interact with several proteins such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, and others . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
The exact mode of action of 2-Hydroxybenzimidamide hydrochloride is not well-documented. Given its structural similarity to Benzamidine, it may interact with its targets in a similar manner. Benzamidine is known to bind to its target proteins and modulate their activity . .
Biochemical Pathways
Based on the known targets of benzamidine, it could potentially influence pathways related to inflammation, coagulation, and cellular signaling
Pharmacokinetics
The pharmacokinetics of 2-Hydroxybenzimidamide hydrochloride have been studied in humans . It was found to be absorbed within 2 hours of administration, with a half-life of 2.10–3.27 hours, and an accumulation ratio of 1.38–1.52 . These properties suggest that the compound has good bioavailability.
Result of Action
Given its structural similarity to benzamidine, it may have similar effects, such as modulating inflammation and coagulation processes
properties
IUPAC Name |
2-hydroxybenzenecarboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H3,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVFIIYYGPLEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655088 | |
Record name | 2-Hydroxybenzimidamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzimidamide hydrochloride | |
CAS RN |
501904-25-2 | |
Record name | 2-Hydroxybenzimidamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzene-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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